Product packaging for Loracarbef-d5(Cat. No.:CAS No. 1346597-29-2)

Loracarbef-d5

Cat. No.: B1146659
CAS No.: 1346597-29-2
M. Wt: 354.8
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Description

Loracarbef-d5, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₁D₅ClN₃O₄ and its molecular weight is 354.8. The purity is usually 95%.
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Properties

CAS No.

1346597-29-2

Molecular Formula

C₁₆H₁₁D₅ClN₃O₄

Molecular Weight

354.8

Synonyms

(6R,7S)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  Lorabid-d5; 

Origin of Product

United States

Contextualization of Loracarbef Within Carbacephem Antibiotic Research

Loracarbef (B1675092) is a synthetic, orally administered antibiotic belonging to the carbacephem class. ontosight.aimedchemexpress.commedkoo.com Structurally similar to second-generation cephalosporin (B10832234) antibiotics, carbacephems are distinguished by the substitution of a sulfur atom in the dihydrothiazine ring with a methylene (B1212753) group. nih.gov This structural modification grants carbacephems, including Loracarbef, notable chemical stability. nih.gov

The mechanism of action for Loracarbef, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. ontosight.aipatsnap.compatsnap.com It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan assembly. ontosight.aipatsnap.compatsnap.com This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan strands and thereby compromising the structural integrity of the bacterial cell wall. patsnap.compatsnap.com The resulting weakened cell wall cannot withstand internal osmotic pressure, leading to cell lysis and bacterial death. ontosight.aipatsnap.com Loracarbef has demonstrated activity against a range of Gram-positive and Gram-negative bacteria. ontosight.aipatsnap.com

Fundamental Principles and Expanding Applications of Stable Isotopic Labeling in Drug Discovery and Development

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. musechem.com Stable isotopes are non-radioactive variants of elements that contain the same number of protons but a different number of neutrons, resulting in a greater atomic mass. musechem.com Common stable isotopes used in pharmaceutical research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This subtle alteration in mass allows researchers to trace the labeled molecule through complex biological systems without significantly changing its chemical properties. musechem.com

The applications of stable isotopic labeling in drug discovery and development are extensive and continue to grow. symeres.comresearchgate.net This technique is pivotal for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.comresearchgate.net By tracking the isotopically labeled drug, scientists can elucidate metabolic pathways, identify metabolites, and gain insights into the drug's bioavailability and potential toxicity. researchgate.netresearchgate.net Furthermore, stable isotope-labeled compounds are indispensable tools in various analytical techniques, particularly those coupled with mass spectrometry (MS). researchgate.net

Rationale and Specific Advantages of Deuterium Labeling in Loracarbef D5 Research

Deuterium (B1214612) (D), a stable isotope of hydrogen, is frequently used for isotopic labeling in pharmaceutical research. The substitution of hydrogen with deuterium, known as deuteration, can offer several distinct advantages, making Loracarbef-d5 a valuable tool for specific research applications. researchgate.netclearsynthdeutero.com

One of the primary applications of deuterated compounds like this compound is as internal standards in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. clearsynth.comscioninstruments.comlumiprobe.com An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to a sample. clearsynth.comscioninstruments.com

Key advantages of using deuterated internal standards include:

Correction for Variability: They help to correct for variations that can occur during sample preparation, extraction, and analysis. clearsynth.comscioninstruments.com

Improved Accuracy and Precision: By compensating for matrix effects and instrumental drift, deuterated standards enhance the accuracy and precision of quantitative measurements. clearsynth.comscioninstruments.com

Similar Behavior: Since deuterated standards are nearly identical to the analyte, they behave similarly during chromatographic separation and ionization in the mass spectrometer, leading to more reliable results. scioninstruments.comacanthusresearch.com

Another significant application of deuterium labeling is in the study of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one at a bond-breaking position. wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, it is broken more slowly. bioscientia.de

Studying the KIE using compounds like this compound can provide valuable information on:

Reaction Mechanisms: The observation of a significant KIE can help to elucidate the rate-determining step in a reaction mechanism. wikipedia.orgportico.orgresearchgate.net

Metabolic Pathways: In drug metabolism, which often involves the cleavage of C-H bonds by enzymes like the cytochrome P450 (CYP450) family, deuterium substitution can slow down the metabolic rate. portico.orgresearchgate.netnih.gov This "metabolic switching" can alter the metabolic profile of a drug, potentially reducing the formation of toxic metabolites. researchgate.netbioscientia.de

Scope and Objectives of Academic Research on Loracarbef D5

Chemical Synthesis Approaches for Deuterated Loracarbef Precursors

The synthesis of this compound begins with the preparation of suitable precursors that are designed for the eventual incorporation of deuterium (B1214612). The core structure of Loracarbef is a carbacephem, a synthetic analogue of the cephalosporin (B10832234) antibiotic family where a methylene (B1212753) group replaces the sulfur atom in the dihydrothiazine ring. nih.gov This fundamental structural change imparts greater chemical stability to the molecule. nih.gov

The synthesis of the carbacephem framework can be approached through various routes. One common strategy involves the construction of the six-membered ring first, followed by the cyclization to form the bicyclic β-lactam system. acs.org For instance, syntheses have been developed starting from readily available chiral precursors like D-serine. acs.org These routes often require the use of protecting groups to shield reactive functional groups, such as amines and carboxylic acids, during the multi-step process. mdpi.com For example, a Boc-anhydride can be used to protect an amine group, which can later be removed under acidic conditions. mdpi.com

Another synthetic strategy involves the radical rearrangement of a related cephalosporin to convert it into the 1-carba(dethia)cephalosporin skeleton. acs.org The choice of precursor is critical as it must contain appropriate functional groups or positions that can be selectively deuterated in a subsequent step. The synthesis must be planned to allow for the introduction of deuterium at specific sites to yield the desired this compound isotopologue.

Deuteration Techniques for Site-Specific Isotopic Enrichment

The incorporation of deuterium into the Loracarbef molecule is a critical phase of the synthesis, requiring techniques that offer high levels of site-specific enrichment. google.com The goal is to replace five specific hydrogen atoms with deuterium atoms.

Hydrogen/Deuterium Exchange Reactions and Catalytic Deuteration

Hydrogen/Deuterium (H/D) exchange is a common and effective method for introducing deuterium. uva.es This technique typically involves exposing the precursor molecule to a deuterium source in the presence of a catalyst. nih.gov Deuterated water (D₂O) is an ideal and widely used deuterium source for this purpose. uva.esgoogle.com The reaction can be promoted by a base, which facilitates the removal of a proton from the molecule, allowing a deuteron (B1233211) from the solvent to take its place. uva.es For certain substrates, such as fluoroarenes, alkali metal carbonates can catalyze the H/D exchange with deuterated solvents like DMSO-d6. uva.es

Catalytic deuteration offers another powerful route for isotopic labeling. Homogeneous palladium catalysts, for example, can be used for the dehalogenative deuteration of aryl halides using deuterium gas (D₂). nih.gov This method is highly selective and can achieve complete isotope incorporation under mild conditions. nih.gov Another approach is photoredox-mediated catalysis, which can selectively install deuterium at α-amino sp³ C-H bonds using D₂O as the isotope source. princeton.edu This technique is particularly relevant for complex pharmaceutical compounds. princeton.edu

Below is a table summarizing common deuteration techniques applicable to the synthesis of deuterated organic compounds.

Interactive Table: Deuteration Methodologies
Method Deuterium Source Catalyst/Promoter Key Features
Hydrogen/Deuterium Exchange D₂O, Deuterated Solvents (e.g., DMSO-d6) Base (e.g., NaOH, K₂CO₃) Cost-effective; suitable for protons with sufficient acidity. uva.esgoogle.com
Catalytic Dehalogenation D₂ Gas Palladium-based catalysts (e.g., Pd/C, Homogeneous Pd complexes) High site-selectivity and isotopic incorporation; replaces a halogen atom with deuterium. nih.gov
Photoredox Catalysis D₂O Photoredox catalyst (e.g., Iridium or Ruthenium complexes) Mild conditions; high selectivity for specific C-H bonds (e.g., α-amino). princeton.edu
Deoxygenative Deuteration D₂O Visible light, Xanthate intermediates Converts alcohols to deuterated alkanes under mild conditions. organic-chemistry.org

Stereoselective Synthesis of Deuterated Intermediates

The biological activity of β-lactam antibiotics like Loracarbef is highly dependent on their stereochemistry. researchgate.net Therefore, controlling the three-dimensional arrangement of atoms during synthesis is crucial. When preparing deuterated analogues, employing stereoselective reactions ensures that the deuterium atoms are incorporated into specific spatial orientations.

If a deuterated precursor is used in a stereoselective reaction, the chirality of the final product, including the position of the deuterium label, can be precisely controlled. acs.org For example, the synthesis of the carbacephem framework can involve a stereospecific Michael cyclization or a stereospecific hydrogenation of a vinylogous carbamate (B1207046) to establish the correct stereochemistry at the carbon corresponding to C-6 of the cephem ring system. acs.org By using deuterated reagents in these key steps, intermediates with defined stereochemistry and isotopic labeling can be produced, ultimately leading to the enantiomerically pure this compound.

Purification and Isolation Protocols for Highly Enriched this compound

Following the synthesis and deuteration steps, a rigorous purification protocol is necessary to isolate this compound with high chemical and isotopic purity. nih.gov The final product mixture may contain unreacted starting materials, non-deuterated or partially deuterated species, and other byproducts of the reaction.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification of antibiotics and their analogues. asm.orgnih.gov Preparative reversed-phase HPLC, often using a C18 column, can effectively separate the desired deuterated compound from impurities based on differences in polarity. nih.gov

Solid-phase extraction (SPE) is another valuable technique, often used as a clean-up step before final purification. rsc.org Cartridges with a hydrophilic-lipophilic balance (HLB) are effective for extracting a wide range of antibiotic classes from complex mixtures. rsc.org The combination of these chromatographic techniques ensures the removal of impurities and results in a highly enriched this compound sample suitable for analytical and research purposes.

Optimization of Synthetic Yields and Isotopic Incorporation Efficiency

Maximizing the synthetic yield and the efficiency of deuterium incorporation is crucial for the practical production of this compound. researchgate.net Optimization involves fine-tuning various reaction parameters. For the main synthetic steps, this can include adjusting temperature, reaction time, and the choice of catalysts and solvents to favor product formation and minimize side reactions. researchgate.net

For the deuteration step, the efficiency of isotopic incorporation is paramount. This often depends on the ratio of the deuterated reagent to the substrate. uva.es A significant excess of the deuterium source (e.g., D₂O) is typically used in H/D exchange reactions to drive the equilibrium towards the deuterated product. uva.es The effectiveness of the catalyst is also a key factor. nih.gov After synthesis, advanced mass spectrometry techniques are used to quantify the level of isotopic enrichment, ensuring that the final product meets the required d5 specification. metsol.com Careful evaluation is needed as repetitive sampling and analysis can sometimes introduce bias in the determination of isotope enrichment factors. acs.org

Spectroscopic Confirmation and Quantification of Deuterium Incorporation

The synthesis of a deuterated internal standard necessitates rigorous analytical confirmation to ensure high isotopic purity and correct positioning of the deuterium labels. This is critical for its function as a reliable quantifier in bioanalytical methods.

Deuterium Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Positional Assessment

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a powerful tool for directly observing the deuterium nuclei, providing unambiguous information about the location and extent of deuterium incorporation. wikipedia.org While proton (¹H) and carbon-¹³ (¹³C) NMR can infer deuteration through the absence of signals or changes in coupling patterns, ²H NMR offers direct detection of the deuterium atoms. researchgate.net

For this compound, ²H NMR spectra would be expected to show signals corresponding to the specific positions of the five deuterium atoms. The integration of these signals relative to a known standard allows for the quantification of the deuterium content at each labeled site. Furthermore, high-resolution ²H NMR can help identify any scrambling of the deuterium label to unintended positions within the molecule. unl.pt The absence of significant signals at other positions confirms the high regioselectivity of the labeling process.

In conjunction with ²H NMR, ¹³C NMR with both proton and deuterium decoupling can be employed to further assess isotopic purity. researchgate.net Deuterium substitution causes a characteristic upfield shift in the resonance of the attached carbon atom, known as an isotope shift. The presence and integration of these shifted signals relative to the unshifted signals from any residual non-deuterated compound provide a quantitative measure of site-specific isotopic enrichment. researchgate.net

Table 1: Hypothetical NMR Data for this compound

Technique Observed Feature Interpretation
²H NMRSignals at specific chemical shifts corresponding to labeled positions.Confirms the presence and location of deuterium atoms.
¹³C NMRUpfield shifts for carbons attached to deuterium.Quantifies site-specific isotopic enrichment.
¹H NMRReduced or absent signals at labeled positions.Indicates successful deuterium substitution.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment and Purity Determination

Tandem mass spectrometry (MS/MS) experiments on the deuterated parent ion can further confirm the location of the deuterium labels. nih.govresearchgate.net By analyzing the fragmentation pattern and comparing it to that of the unlabeled loracarbef, it is possible to deduce which fragments retain the deuterium atoms, thereby verifying their position within the molecular structure.

Table 2: Hypothetical HRMS Data for this compound

Isotopologue Theoretical m/z Observed Relative Abundance
Loracarbef (d0)[Value]< 1%
Loracarbef-d1[Value]< 1%
Loracarbef-d2[Value]< 1%
Loracarbef-d3[Value]< 2%
Loracarbef-d4[Value]~5%
This compound[Value]> 90%

Advanced Vibrational Spectroscopy (e.g., FTIR, Raman) for Structural Elucidation of Deuterated Analogues (if applicable)

While NMR and MS are the primary tools for isotopic analysis, vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide complementary structural information. nih.govmdpi.comcovalentmetrology.com The substitution of hydrogen with deuterium results in a predictable shift of vibrational frequencies for the C-D bonds compared to the C-H bonds, due to the increased mass of deuterium.

Development and Validation of Quantitative Bioanalytical Assays Utilizing this compound as an Internal Standard

The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, most notably those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). journalofappliedbioanalysis.comub.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Biological Matrices

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices such as plasma, serum, and urine due to its high sensitivity, selectivity, and specificity. veedalifesciences.comresearchgate.netfrontiersin.org In a typical assay, a known amount of this compound is added to the biological sample before extraction. nih.gov

The sample is then processed, often involving protein precipitation or solid-phase extraction, to remove interfering components. journalofappliedbioanalysis.com The extracted sample is injected into the LC system, where loracarbef and this compound are chromatographically separated from other matrix components. ub.edu

Following separation, the analytes enter the mass spectrometer, where they are ionized, typically by electrospray ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both loracarbef and this compound are monitored. nrfhh.com The ratio of the peak area of loracarbef to that of this compound is used to construct a calibration curve and determine the concentration of loracarbef in the unknown sample. nih.gov

Table 3: Typical LC-MS/MS Parameters for Loracarbef Analysis

Parameter Condition
LC Column C18 reverse-phase
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (Loracarbef) [Specific m/z values]
MS/MS Transition (this compound) [Specific m/z values]

Strategies for Mitigating Matrix Effects and Ion Suppression in LC-MS/MS Quantification

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. nih.govbioanalysis-zone.com These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. mdpi.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. journalofappliedbioanalysis.comub.edu Because this compound has nearly identical physicochemical properties and chromatographic retention time to loracarbef, it experiences the same degree of ion suppression or enhancement. journalofappliedbioanalysis.com Therefore, by calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is largely normalized.

Other strategies to mitigate matrix effects include:

Optimizing Sample Preparation: Employing more rigorous extraction techniques like solid-phase extraction (SPE) can more effectively remove phospholipids (B1166683) and other interfering substances. bioanalysis-zone.com

Chromatographic Separation: Adjusting the LC gradient to separate the analyte of interest from the regions where matrix components, particularly phospholipids, tend to elute can reduce ion suppression. ub.edu

Dilution: Simple dilution of the sample can reduce the concentration of matrix components, but may also decrease the analyte concentration below the limit of quantification. mdpi.com

By combining these strategies, particularly the use of this compound as an internal standard, robust and reliable LC-MS/MS methods for the quantification of loracarbef in biological matrices can be developed and validated according to regulatory guidelines.

Assessment of Analytical Sensitivity, Specificity, Linearity, and Reproducibility for Deuterated Analyte Quantitation

The successful implementation of deuterated internal standards, such as this compound, in bioanalytical methods hinges on the rigorous validation of key analytical parameters. This validation ensures that the method is not only accurate and precise but also robust for its intended application in quantifying the target analyte in complex biological matrices. The core parameters assessed during this validation are analytical sensitivity, specificity, linearity, and reproducibility. While specific validation data for this compound is not extensively published, the principles of such validation are well-established, and data from structurally similar deuterated β-lactam antibiotics, like Cefaclor-d5, provide a strong framework for the expected performance characteristics.

Analytical Sensitivity

Analytical sensitivity is typically defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov For bioanalytical methods utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the LLOQ is established by demonstrating that the analyte response is significantly distinguishable from the background noise of the matrix. A signal-to-noise ratio of 5 to 10 is generally considered acceptable for the LLOQ. nih.gov

In the context of deuterated internal standards, achieving a low LLOQ is crucial for pharmacokinetic studies where drug concentrations can fall to very low levels. For instance, a validated LC-MS/MS method for the quantification of Cefaclor using Cefaclor-d5 as the internal standard established an LLOQ of 2 ng/mL in human plasma. researchgate.netoup.com Similarly, an HPLC method for Loracarbef reported a limit of quantitation of 0.5 µg/mL (or 500 ng/mL) in plasma, serum, and urine. nih.gov The enhanced sensitivity of MS detection generally allows for lower LLOQs compared to UV detection. researchgate.net

Table 1: Representative Analytical Sensitivity Data

Analyte/Internal StandardMethodMatrixLower Limit of Quantification (LLOQ)
Cefaclor / Cefaclor-d5LC-MS/MSHuman Plasma2 ng/mL researchgate.netoup.com
LoracarbefHPLC-UVPlasma, Serum, Urine0.5 µg/mL nih.gov

This table presents representative data from studies on Cefaclor and Loracarbef to illustrate typical analytical sensitivity.

Specificity

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or other co-administered drugs. ich.org In LC-MS/MS analysis, specificity is achieved through a combination of chromatographic separation and the unique mass transitions of the precursor ion to a product ion for both the analyte and its deuterated internal standard.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for ensuring specificity in LC-MS/MS assays. nih.gov Because the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar matrix effects (ion suppression or enhancement), which are then corrected for by taking the ratio of the analyte signal to the internal standard signal. ich.org To validate specificity, blank matrix samples from multiple sources are analyzed to ensure that no endogenous components interfere with the detection of the analyte or the internal standard at their respective retention times and mass transitions. ich.org The interference response should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response. ich.org

Linearity

Linearity refers to the ability of the bioanalytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is established by analyzing a series of calibration standards prepared by spiking a blank biological matrix with known concentrations of the analyte. The response ratio (analyte peak area / internal standard peak area) is then plotted against the nominal concentration, and a linear regression analysis is performed.

For the quantification of Cefaclor using Cefaclor-d5, a linear range of 2–10,000 ng/mL in human plasma was established. researchgate.netoup.com Another study on Loracarbef using a voltammetric method demonstrated linearity over a concentration range of 6 × 10⁻⁶ to 2 × 10⁻⁴ M. researchgate.net The acceptance criterion for a calibration curve is typically a correlation coefficient (r) of 0.99 or greater.

Table 2: Example of Linearity Assessment for a Related Compound (Cefaclor)

ParameterFinding
Analyte Cefaclor
Internal Standard Cefaclor-d5
Method LC-MS/MS
Matrix Human Plasma
Linear Range 2–10,000 ng/mL researchgate.netoup.com
Regression Equation y = 4.4561x + 0.258352 oup.com
Correlation Coefficient (r) 0.9981 oup.com

This table provides an example of linearity data from a study on the structurally similar compound Cefaclor with its deuterated internal standard.

Reproducibility

Reproducibility assesses the precision of the method, which is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at two levels: intra-assay precision (repeatability) and inter-assay precision (intermediate precision).

Intra-assay precision is determined by analyzing replicate quality control (QC) samples at different concentration levels (low, medium, and high) within the same analytical run.

Inter-assay precision is determined by analyzing the same QC samples on different days or with different analysts or equipment.

The precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For bioanalytical methods, the CV should generally not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.

Table 3: Representative Reproducibility Data for a Related Compound (Cefaclor)

Quality Control Sample (ng/mL)Intra-Assay Precision (%RSD)Inter-Assay Precision (%RSD)Accuracy (%)
5 (Low QC)3.7 - 10.7 oup.com5.8 - 8.9 oup.com< 15% deviation oup.com
200 (Mid QC)3.7 - 10.7 oup.com5.8 - 8.9 oup.com< 15% deviation oup.com
5,000 (High QC)3.7 - 10.7 oup.com5.8 - 8.9 oup.com< 15% deviation oup.com

This table summarizes reproducibility findings from a study on Cefaclor using Cefaclor-d5, illustrating typical performance for a deuterated analyte quantitation method.

Preclinical Pharmacokinetic (PK) Profiling with Deuterated Loracarbef

The use of deuterated compounds is a cornerstone of modern pharmacokinetic research, enabling precise quantification and potentially revealing subtle aspects of a drug's behavior in a biological system.

Quantitative Absorption, Distribution, and Excretion (ADME) Studies in In Vitro and Animal Models

In preclinical ADME studies, this compound would primarily be used as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. This allows for the accurate quantification of the non-deuterated Loracarbef in various biological samples.

In Vitro Models:

Caco-2 Permeability Assays: To predict oral absorption, the permeability of Loracarbef would be assessed using Caco-2 cell monolayers, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer with enterocyte-like properties. This compound would be added to the samples during the extraction process to control for analytical variability.

Plasma Protein Binding: The extent to which Loracarbef binds to plasma proteins is a critical determinant of its distribution and availability to exert its pharmacological effect. nih.gov In these assays, which often use methods like equilibrium dialysis or ultrafiltration, this compound serves as the ideal internal standard for quantifying the unbound fraction of Loracarbef. The degree of plasma protein binding for cephalosporins can be variable, influencing their elimination half-life. msdvetmanual.com

Animal Models: Following administration of Loracarbef to animal models such as rats or dogs, this compound would be used to generate precise concentration-time profiles in plasma, urine, and feces. nih.govmdpi.com This data is crucial for calculating key PK parameters. For many oral cephalosporins, bioavailability is high, in the range of 80-95%. nih.gov The elimination of most cephalosporins is primarily through renal tubular secretion and/or glomerular filtration. ymaws.com

Table 1: Representative Pharmacokinetic Parameters of Oral Cephalosporins in Animal Models

CompoundAnimal ModelBioavailability (%)Elimination Half-life (h)Primary Route of Excretion
Cephalexin (B21000)DogHigh~7.3Renal
CefadroxilDogHigh~2.0Renal
CefaclorRatHigh~0.5-1.0Renal
CefprozilRatHigh~1.3Renal

This table presents generalized data for illustrative purposes and is based on the known characteristics of similar oral cephalosporins.

Investigation of Deuterium Kinetic Isotope Effects on Pharmacokinetic Parameters (e.g., half-life, clearance)

The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, substituting it with deuterium can slow down this process, an observation known as the deuterium kinetic isotope effect (KIE). researchgate.net This can lead to a longer half-life and reduced clearance of the deuterated compound compared to its non-deuterated counterpart. researchgate.net

While Loracarbef is known to be relatively stable against hydrolysis by many β-lactamases, its metabolism in mammals can occur. nih.gov If a C-H bond targeted for metabolic transformation is replaced in this compound, it could exhibit altered pharmacokinetic parameters. For instance, if oxidation is a metabolic pathway, deuteration at the site of oxidation could decrease the rate of metabolism, potentially increasing the in-vivo half-life. google.com Studies with other deuterated drugs have shown a significant increase in half-life and exposure. acs.org

Elucidation of Metabolic Pathways and Metabolite Identification Using this compound

In Vitro Metabolic Stability Assays and Metabolite Profiling with Deuterated Substrates

Metabolic Stability Assays: this compound could be incubated with liver microsomes or hepatocytes from various species, including humans, to assess its metabolic stability. By comparing the rate of disappearance of this compound to that of unlabeled Loracarbef, researchers could pinpoint the influence of deuteration on metabolic breakdown. For many cephalosporins, metabolic transformation can be a key clearance pathway. asm.org

Metabolite Profiling: When this compound is used as the substrate, any metabolites formed will retain the deuterium label, creating a unique isotopic signature. This makes them easily distinguishable from endogenous compounds in the complex matrix of an in vitro system. This technique is highly effective for identifying novel or unexpected metabolites.

Table 2: Hypothetical In Vitro Metabolic Stability of Loracarbef and this compound

CompoundSystemHalf-life (min)Intrinsic Clearance (μL/min/mg protein)
LoracarbefHuman Liver Microsomes6011.6
This compoundHuman Liver Microsomes907.7

This is a hypothetical data table illustrating a potential kinetic isotope effect on the metabolic stability of Loracarbef.

In Vivo Metabolic Fate Tracking and Turnover Studies in Animal Models with this compound

Administering this compound to animal models allows for comprehensive in vivo metabolic fate studies. By analyzing urine, feces, and bile, researchers can track the excretion of the parent compound and its metabolites. The deuterium label acts as a clear marker, facilitating the identification and quantification of all drug-related material. This approach is more efficient and less complex than using radiolabeled compounds. The metabolic fate of cephalosporins can vary, with some undergoing deacetylation or other transformations. doi.org

Preclinical Evaluation of Drug-Drug Interactions (DDI) Related to Metabolism Using Deuterated Probes

This compound can be a valuable tool in preclinical DDI studies. While oral cephalosporins are generally considered to have a low potential for clinically significant interactions with cytochrome P450 (CYP) enzymes, it is still a necessary area of investigation. researchgate.net

By co-incubating this compound with a panel of human CYP enzymes and known inhibitors or inducers, researchers can determine which enzymes, if any, are responsible for its metabolism. The use of the deuterated version as the substrate and its corresponding non-deuterated form as the internal standard for quantification ensures high accuracy in these sensitive assays. This helps to predict whether co-administration of Loracarbef with other drugs that are substrates, inhibitors, or inducers of the same enzymes could lead to altered drug levels and potential adverse effects or loss of efficacy. nih.govijrpr.com

Mechanistic and Molecular Studies of Loracarbef and Its Deuterated Analogues

Biochemical Interactions with Target Penicillin-Binding Proteins (PBPs)

Loracarbef (B1675092), a synthetic carbacephem antibiotic, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. patsnap.compatsnap.com Its primary targets are penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. patsnap.comgoogle.com Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death. patsnap.com

The mechanism of action involves loracarbef acting as a structural mimic of the D-Ala-D-Ala terminus of the peptidoglycan strands. researchgate.net It binds to the active site of PBPs and acylates a critical serine residue. nih.govresearchgate.net This forms a stable, long-lived acyl-enzyme complex, effectively inactivating the PBP and halting its transpeptidase function, which is responsible for cross-linking the peptidoglycan polymer. patsnap.comdrugbank.com This inhibition of cell wall remodeling and formation ultimately compromises the bacterial cell's structural integrity. drugbank.com

Loracarbef demonstrates good affinity for a range of PBPs in various bacteria, contributing to its spectrum of activity. ncats.io For example, it is known to inhibit the serine-type D-Ala-D-Ala carboxypeptidase in Streptococcus pneumoniae and Penicillin-binding protein 1A in Clostridium perfringens. drugbank.com However, studies have shown that for some PBPs, like E. coli PBP 5, there is a lack of correlation between the non-covalent binding affinity of a β-lactam antibiotic and its second-order rate of acylation, suggesting that factors beyond initial binding, such as conformational changes during the acylation reaction, are critical for inhibitory potency. nih.gov

Target ProteinOrganismAction
Penicillin-binding protein 1AClostridium perfringens (strain 13 / Type A)Inhibitor
serine-type D-Ala-D-Ala carboxypeptidaseStreptococcus pneumoniaeInhibitor

Molecular and Genetic Basis of Bacterial Resistance Mechanisms to Loracarbef (e.g., Beta-Lactamase Hydrolysis, Efflux Pumps)

Bacterial resistance to loracarbef, like other β-lactam antibiotics, is a significant clinical challenge. The two primary mechanisms of resistance involve enzymatic degradation by β-lactamases and active removal of the antibiotic from the cell via efflux pumps.

Beta-Lactamase Hydrolysis The most prevalent mechanism of resistance is the production of β-lactamase enzymes. patsnap.com These enzymes catalyze the hydrolysis of the amide bond in the four-membered β-lactam ring, rendering the antibiotic inactive and unable to bind to its PBP target. patsnap.comresearchgate.net The genetic information for β-lactamases can be located on the bacterial chromosome or on mobile genetic elements like plasmids, facilitating their spread among bacterial populations. nih.gov

The effectiveness of this resistance mechanism varies depending on the specific type of β-lactamase. Studies on Escherichia coli strains producing various TEM-type extended-spectrum β-lactamases (ESBLs) have shown that loracarbef can be more stable against some of these enzymes compared to other cephalosporins like cefaclor. nih.gov However, certain TEM variants, such as TEM-3, TEM-5, and TEM-24, were found to hydrolyze and inactivate loracarbef much more efficiently, leading to higher minimum inhibitory concentrations (MICs). nih.gov

TEM Beta-Lactamase TypeLoracarbef MIC (mg/L)Activity against Loracarbef
TEM-6, TEM-8, TEM-10, TEM-16, TEM-26, TEM-28≤ 2Low (Loracarbef remains active)
TEM-3, TEM-5, TEM-24≥ 16High (Efficient inactivation of Loracarbef)

Efflux Pumps Another significant resistance strategy employed by bacteria is the active efflux of antibiotics. reactgroup.org Efflux pumps are transport proteins located in the bacterial membrane that recognize and expel a wide range of toxic compounds, including antibiotics like loracarbef, from the cell. reactgroup.orgfrontiersin.org This process lowers the intracellular concentration of the drug, preventing it from reaching the necessary levels to effectively inhibit its PBP targets. reactgroup.org Overexpression of these pumps can lead to low-level resistance, which allows bacteria to survive and potentially acquire other resistance mutations. mdpi.com

Studies have demonstrated the role of efflux in resistance to cephalosporins in clinical isolates of E. coli. nih.gov In strains exhibiting tolerance to organic solvents, a phenotype often linked to efflux pump activity, the addition of a known efflux pump inhibitor (MC-207,110) resulted in a decrease in the MIC values for cefuroxime, a related β-lactam. nih.gov This supports the hypothesis that efflux systems contribute to resistance and that inhibiting these pumps could potentially restore antibiotic susceptibility. mdpi.comnih.gov

Cellular Transport and Membrane Permeability Studies Using Labeled Analogues

The efficacy of an orally administered antibiotic like loracarbef depends on its ability to cross the intestinal epithelium and enter the bloodstream. Studies using the human intestinal Caco-2 cell line, a well-established model for the intestinal barrier, have elucidated the transport mechanism of loracarbef. nih.gov

Research shows that loracarbef is transported across the intestinal cell membrane via a carrier-mediated process. nih.gov Specifically, it utilizes the proton-dependent dipeptide transporter. nih.gov This transport is an active process, as evidenced by its dependence on temperature and energy, and it is independent of sodium. nih.gov The uptake of loracarbef can be inhibited by dipeptides and other β-lactam antibiotics that are also substrates for this transporter, such as cephalexin (B21000) and cefaclor, but not by free amino acids. nih.gov

Kinetic analysis of loracarbef uptake in Caco-2 cells indicates that the process involves both simple diffusion and a single saturable transport system. nih.gov This efficient, carrier-mediated transport contributes to the nearly complete oral absorption of loracarbef. nih.gov

Kinetic ParameterValue for Loracarbef
Km (Michaelis constant)8 mM
Vmax (Maximum uptake rate)6.5 nmol/min per mg protein

To perform these cellular transport and permeability studies, researchers often employ labeled analogues of the drug molecule. nih.govnih.gov While early studies may have used radioactively labeled compounds, stable isotope-labeled analogues such as Loracarbef-d5 serve as powerful tools. nih.gov These labeled compounds are chemically identical to the parent drug but can be distinguished and quantified using techniques like mass spectrometry. This allows for precise tracking of the drug's movement across cellular membranes, helping to determine uptake rates, accumulation, and efflux, without the complications of radioactivity. researchgate.net

Application of Deuterated Probes in Enzyme Kinetics and Reaction Mechanism Elucidation

Deuterated compounds, such as this compound, are invaluable probes for elucidating enzymatic reaction mechanisms through the study of the kinetic isotope effect (KIE). wisc.eduportico.org The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). unam.mx

The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. unam.mx Consequently, more energy is required to break a C-D bond. If the cleavage of this bond is the slowest, rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated compound. portico.org Observing a significant KIE (a ratio of rates kH/kD > 1) provides strong evidence that the C-H bond is broken during the rate-limiting step of the catalytic mechanism. nih.gov

In the context of this compound, this principle can be applied to study its interactions with both its target enzymes (PBPs) and resistance enzymes (β-lactamases).

Elucidating PBP Interaction: By comparing the acylation rates of PBPs by loracarbef versus this compound, researchers can determine if a C-H bond cleavage event is involved in the rate-limiting step of PBP inactivation. While the primary mechanism is acylation of a serine residue, other steps, such as conformational changes or proton transfers involving the drug molecule, could be rate-limiting. The presence or absence of a KIE would provide critical insight into the transition state of the acylation reaction. acs.org

Investigating β-Lactamase Hydrolysis: Similarly, comparing the rate of hydrolysis of loracarbef and this compound by different β-lactamases can help to dissect their catalytic mechanisms. acs.org A significant KIE would indicate that a C-H bond cleavage at the deuterated position is integral to the rate-determining step of enzymatic inactivation. This information is crucial for understanding how these enzymes evolve and for designing new β-lactamase inhibitors that can protect antibiotics from degradation. nih.gov

Therefore, this compound serves as a sophisticated tool, allowing for detailed kinetic analyses that reveal subtle but critical aspects of the enzymatic reactions central to its antibacterial action and the mechanisms of resistance against it. researchgate.netnih.gov

Computational and Theoretical Investigations of Loracarbef and Deuterated Derivatives

Quantum Chemical Calculations and Modeling of Deuterium (B1214612) Isotope Effects on Reactivity and Metabolism

Quantum chemical calculations are fundamental tools for predicting the magnitude of the deuterium kinetic isotope effect (KIE). These ab initio and density functional theory (DFT) methods can model the potential energy surface of a reaction and calculate the vibrational frequencies of the reactant and the transition state. The KIE arises primarily from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond; the C-D bond has a lower ZPVE, requiring more energy to break.

While loracarbef (B1675092) is not known to be metabolized, one could hypothesize a scenario where a minor, previously undetected metabolic pathway exists, for instance, oxidation by a cytochrome P450 (CYP) enzyme at a specific position. In such a case, quantum chemical calculations would be invaluable. By modeling the reaction pathway for this hypothetical C-H bond cleavage, researchers could predict the intrinsic KIE (kH/kD) that would result from deuterating that site to create Loracarbef-d5. This prediction would quantify the potential metabolic stabilization achievable through deuteration.

These calculations can elucidate whether a significant KIE is expected, guiding the decision of whether synthesizing the deuterated compound is a worthwhile endeavor. A large predicted KIE would suggest that deuteration could effectively shut down that specific metabolic route. researchgate.net

Table 1: Hypothetical Kinetic Isotope Effect (KIE) Calculations for a Postulated Metabolic Oxidation of Loracarbef

Deuteration Site on LoracarbefPostulated Metabolic ReactionComputational MethodPredicted kH/kD (KIE)Implication
Phenylglycyl side-chain (α-carbon)CYP-mediated hydroxylationDFT (B3LYP/6-31G)5.8Significant slowing of metabolism at this site.
Carbacephem nucleus (C6)C-H abstractionQM/MM2.1Moderate slowing of metabolism at this site.
Carbacephem nucleus (C7)C-H abstractionDFT (M06-2X)1.9Moderate slowing of metabolism at this site.
Dichlorophenylacetyl side-chainAromatic hydroxylationDFT (B3LYP/6-31G)1.2Negligible metabolic impact of deuteration.

Note: This table is illustrative and based on a hypothetical metabolic pathway for loracarbef, as the compound is generally considered not to be metabolized in humans. The KIE values are representative of typical outcomes from such theoretical calculations.

Molecular Dynamics Simulations of Loracarbef-Target Protein Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic interactions between a drug and its biological target at an atomic level. nih.gov For loracarbef, the primary targets are bacterial penicillin-binding proteins (PBPs). drugbank.compatsnap.com MD simulations can reveal how the drug binds within the active site, the stability of the complex, and the specific amino acid residues that are crucial for recognition and, in the case of beta-lactams, covalent inhibition. mdpi.complos.orgrsc.org

A simulation of the Loracarbef-PBP complex would involve placing the drug molecule in the crystallographically determined binding site of a PBP and simulating the system's movements over time (nanoseconds to microseconds). The analysis would yield data on binding free energy, hydrogen bond networks, and conformational changes in both the ligand and the protein. nih.gov

Table 2: Research Goals for a Hypothetical MD Simulation of this compound and a Penicillin-Binding Protein (PBP)

Research QuestionSimulation DetailsExpected Outcome/Analysis
Binding Stability 500 ns MD simulation of PBP-Loracarbef and PBP-Loracarbef-d5 complexes in explicit solvent.Root Mean Square Deviation (RMSD) analysis to assess complex stability. Comparison of RMSD plots between the two complexes.
Binding Affinity MM/PBSA or MM/GBSA free energy calculations on simulation snapshots.Calculation of the binding free energy (ΔGbind) for both ligands. A direct comparison to see if deuteration has a calculable effect on affinity.
Key Interactions Analysis of hydrogen bonds, hydrophobic contacts, and salt bridges over the simulation trajectory.Identification of key interacting residues (e.g., catalytic Serine). Comparison of the occupancy and lifetime of critical H-bonds vs. D-bonds.
Conformational Dynamics Principal Component Analysis (PCA) and Root Mean Square Fluctuation (RMSF) of protein and ligand atoms.Characterization of the flexibility of the binding site and ligand. Assessment of whether deuteration alters the conformational landscape of the bound state.

Structure-Activity Relationship (SAR) Studies Incorporating Isotopic Modifications

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically altering a molecule's structure to understand how these changes affect its biological activity. For an antibiotic like loracarbef, the "activity" encompasses not only its ability to inhibit its target PBP but also its absorption, distribution, and excretion profile.

Incorporating isotopic modifications into SAR is a modern extension of this concept, often termed a Structure-Isotope-Metabolism-Activity Relationship. The "structural" change is the replacement of one or more hydrogen atoms with deuterium. The primary goal is typically to block or slow down metabolic "soft spots," thereby improving pharmacokinetic properties without altering the core pharmacophore responsible for target engagement. acs.orgnih.govresearchgate.net

Table 3: Hypothetical SAR Table for Loracarbef Analogs

CompoundModificationPredicted Target Affinity (PBP)Predicted Metabolic Stability (Human Liver Microsomes)Rationale
Loracarbef Parent CompoundHighVery High (No Metabolism)Baseline compound. drugbank.com
This compound Deuteration at non-labile positionsHighVery High (No Metabolism)Isotopic substitution does not alter the pharmacophore for PBP binding. No metabolic pathway to inhibit.
Analog A Change in phenylglycyl side-chainModerateVery HighModification of a key binding group may reduce affinity for PBP.
Analog B Replacement of 3-chloro groupLowVery HighThe 3-position substituent is critical for the reactivity and stability of the β-lactam system.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation in Preclinical Development

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful simulation tool used in preclinical and clinical development to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. frontiersin.orgnih.gov These models are built from compartments representing real organs and tissues, interconnected by blood flow. The model integrates physicochemical properties of the drug (e.g., logP, pKa, solubility) with in vitro ADME data and physiological parameters of the species (e.g., organ volumes, blood flow rates) to simulate concentration-time profiles in plasma and various tissues. jst.go.jpresearchgate.net

A PBPK model for loracarbef would be characterized by high intestinal absorption and elimination primarily via renal clearance, with the hepatic clearance parameter set to zero, reflecting its lack of metabolism. nih.govdrugs.commedicaldialogues.in Preclinical data from animal studies would be used to build and validate the model, which could then be scaled to predict human pharmacokinetics.

When considering this compound, the PBPK model would be adapted. The crucial point is that if a drug is not metabolized, the KIE is irrelevant to its pharmacokinetics. Therefore, the PBPK models for loracarbef and this compound would be essentially identical. The simulations would predict the same plasma concentration-time profiles for both compounds, as their absorption and renal excretion properties would be presumed to be the same.

If, hypothetically, loracarbef had a minor metabolic clearance pathway, a PBPK model could demonstrate the value of deuteration. The model for this compound would incorporate a lower metabolic clearance value (CLint), derived from the KIE determined by quantum calculations (Sec 6.1). The simulation would then predict a higher Area Under the Curve (AUC) and a longer half-life for this compound compared to the parent drug, providing a quantitative, preclinical prediction of the benefit of deuteration.

Table 4: Key Parameters for a Comparative PBPK Model of Loracarbef and this compound

ParameterLoracarbefThis compound (Hypothetical)Data Source / Comment
Molecular Weight 349.77 g/mol 354.80 g/mol Calculated
logP ~1.5~1.5Assumed identical; isotopic substitution has a negligible effect.
Absorption Rate Constant (ka) HighHighAssumed identical; based on high oral absorption. drugs.com
Plasma Protein Binding ~25%~25%Assumed identical; minor changes are possible but unlikely to be significant. drugs.com
Intrinsic Hepatic Clearance (CLint) 00Based on literature stating no human metabolism. drugbank.comnih.gov This is the key parameter.
Fraction Unbound (fu) 0.750.75Calculated from plasma protein binding.
Renal Clearance (CLR) HighHighAssumed identical; primary route of elimination. nih.gov
Predicted Half-life (t1/2) ~1 hour~1 hourPBPK simulation output would be nearly identical due to identical clearance mechanisms.

Future Perspectives and Emerging Research Avenues for Deuterated Loracarbef Analogues

Potential for Advanced Bioanalytical Applications and Multi-Omics Integration

Deuterated compounds, including Loracarbef-d5, are invaluable tools in advanced bioanalytical studies. chemsrc.comaquigenbio.com The presence of deuterium (B1214612) atoms allows for more precise tracking and quantification of the drug and its metabolites in complex biological matrices.

Mass Spectrometry and NMR Spectroscopy: Stable isotope-labeled compounds are extensively used in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate metabolic pathways and identify metabolites. acs.orgwisc.edu In the context of this compound, these techniques can be used to differentiate the administered drug from its endogenously produced counterparts and to accurately quantify its concentration in plasma, tissues, and urine. smolecule.comnih.gov This is crucial for detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling.

Multi-Omics Integration: The data generated from studies using this compound can be integrated into multi-omics platforms, such as toxicogenomics and proteomics. acs.org By correlating the metabolic fate of the deuterated drug with changes in gene and protein expression, researchers can gain a deeper understanding of its mechanism of action and potential off-target effects. acs.org This approach can help in identifying biomarkers for efficacy and toxicity, paving the way for personalized medicine. For instance, understanding how this compound influences the proteome of target bacteria could reveal new insights into its bactericidal mechanism.

Role in Understanding Drug Disposition in Complex Biological Systems (e.g., specific preclinical models)

The use of deuterated analogues like this compound is particularly advantageous in preclinical studies for understanding drug disposition, which includes absorption, distribution, metabolism, and excretion (ADME). aquigenbio.comacs.org

Improved Preclinical to Clinical Translation: Preclinical studies using deuterated compounds can lead to a more accurate prediction of human metabolism and toxicity profiles. aquigenbio.com This improved understanding can enhance the translation of findings from animal models to human clinical trials, potentially reducing failure rates. aquigenbio.com

Metabolic Pathway Elucidation: By strategically placing deuterium atoms at sites susceptible to metabolic modification, researchers can investigate the primary routes of metabolism for Loracarbef (B1675092). nih.gov If a carbon-hydrogen bond cleavage is a rate-determining step in its metabolism, the presence of a stronger carbon-deuterium bond will slow down this process, a phenomenon known as the kinetic isotope effect. aquigenbio.com This allows for the identification of key metabolic "soft spots" and can help in designing new analogues with improved metabolic stability. nih.gov

Complex Preclinical Models: In specialized preclinical models, such as those for specific diseases or with humanized metabolic enzymes, this compound can be used to study how disease states or genetic polymorphisms affect its disposition. This can provide crucial information on how the drug might behave in diverse patient populations.

Exploration of Novel Deuteration Strategies for Enhanced Pharmacological Profiles

The field of deuteration is continually evolving, with new strategies being developed to maximize the therapeutic benefits of this modification. researchgate.netnih.gov

Site-Specific Deuteration: Rather than uniform deuteration, selective placement of deuterium at specific molecular positions can fine-tune the pharmacological properties of a drug. nih.gov For Loracarbef, this could involve deuterating sites that are critical for metabolic inactivation, thereby increasing its bioavailability and half-life without altering its interaction with the bacterial target. informaticsjournals.co.inuobaghdad.edu.iq

Deuterium-Reinforced Drugs: Research into "deuterium-reinforced" drugs aims to protect molecules from oxidative damage by incorporating deuterium at specific vulnerable sites. While more commonly explored for conditions involving oxidative stress, this concept could be applied to enhance the stability of antibiotics like Loracarbef in the physiological environment.

Synergistic Approaches: Combining deuteration with other drug delivery technologies, such as nanoparticle encapsulation, could offer synergistic benefits. mdpi.com A deuterated Loracarbef analogue could be formulated within a nanoparticle system to improve its targeted delivery to the site of infection, further enhancing its efficacy and reducing potential side effects.

The table below outlines some approved and investigational deuterated drugs, illustrating the potential for this strategy to yield clinically successful therapies. nih.gov

Deuterated CompoundNon-Deuterated CounterpartTherapeutic Area
DeutetrabenazineTetrabenazineHuntington's Disease
Deucravacitinib(Novel)Psoriasis
DonafenibSorafenibHepatocellular Carcinoma
DeutenzalutamideEnzalutamideProstate Cancer

Contribution of Deuterated Analogues to Fundamental Antimicrobial Resistance Research

Antimicrobial resistance (AMR) is a major global health threat, and innovative approaches are needed to combat it. mdpi.com Deuterated analogues of antibiotics can play a role in this fundamental research.

Studying Resistance Mechanisms: The development of resistance to β-lactam antibiotics like Loracarbef often involves bacterial enzymes such as β-lactamases, which inactivate the drug. nih.govresearchgate.net Deuterated Loracarbef analogues could be used to study the kinetics of these resistance enzymes in detail. The kinetic isotope effect might alter the rate of enzymatic degradation, providing insights into the catalytic mechanism of these enzymes.

Overcoming Resistance: In some instances, deuteration has been shown to enhance the activity of antimicrobial compounds. uobaghdad.edu.iq For example, deuterated metronidazole (B1676534) exhibited improved anaerobic antibacterial activity compared to its non-deuterated form. uobaghdad.edu.iq While it is not guaranteed that deuteration would make Loracarbef more effective against resistant strains, it is a research avenue worth exploring. cdnsciencepub.com By slowing down metabolic inactivation by bacterial enzymes, a deuterated version might maintain effective concentrations for longer, potentially overcoming certain resistance mechanisms.

Raman-Deuterium Isotope Probing (DSIP): This emerging technique uses the incorporation of deuterium from heavy water (D₂O) into bacterial cells as a marker for metabolic activity. researchgate.netbiorxiv.org It can be used to rapidly assess the susceptibility of bacteria to antibiotics. researchgate.net While not directly involving a deuterated drug, this method highlights the utility of deuterium in AMR research. Studies with Loracarbef could employ DSIP to quickly determine its bacteriostatic or bactericidal effects on different bacterial strains at the single-cell level. biorxiv.org

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Loracarbef-d5 to ensure isotopic purity and structural integrity?

Methodological Answer:

  • Synthesis: Use deuterated precursors (e.g., D₂O or deuterated solvents) in a controlled environment to minimize isotopic exchange. Monitor reaction kinetics using NMR spectroscopy to confirm deuterium incorporation at specific positions .
  • Characterization: Validate isotopic purity via high-resolution mass spectrometry (HRMS) and quantify deuterium content using [²H]-NMR. Compare spectral data with non-deuterated Loracarbef to identify isotopic shifts .
  • Purity Assessment: Employ reversed-phase HPLC with UV detection (λ = 254 nm) and calibrate against certified reference standards .

Q. How should researchers design stability studies for this compound under varying physiological conditions?

Methodological Answer:

  • Experimental Design: Conduct accelerated stability studies at temperatures (e.g., 25°C, 40°C) and pH ranges (2.0–7.4) to simulate gastrointestinal and plasma environments. Use LC-MS/MS to quantify degradation products and assess deuterium retention .
  • Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics and plot Arrhenius curves to predict shelf-life .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices during pharmacokinetic (PK) studies?

Methodological Answer:

  • Sample Preparation: Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate this compound from plasma/urine. Include deuterated internal standards (e.g., Loracarbef-d10) to correct for matrix effects .
  • Quantification: Apply LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to this compound. Validate methods per ICH guidelines for linearity (R² > 0.99), accuracy (85–115%), and precision (CV < 15%) .

Q. How can researchers validate the biological activity of this compound compared to its non-deuterated counterpart?

Methodological Answer:

  • In Vitro Assays: Perform minimum inhibitory concentration (MIC) tests against Gram-positive and Gram-negative bacteria. Use broth microdilution methods and compare dose-response curves between Loracarbef and this compound .
  • Binding Affinity: Conduct fluorescence quenching or surface plasmon resonance (SPR) to assess interactions with penicillin-binding proteins (PBPs) .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence metabolic profiling and data interpretation?

Methodological Answer:

  • Metabolite Identification: Use high-resolution LC-QTOF-MS to detect deuterium retention in metabolites. Compare fragmentation patterns with non-deuterated analogs to distinguish isotopic clusters from true metabolic transformations .
  • Kinetic Isotope Effect (KIE) Analysis: Calculate KIE values for metabolic pathways (e.g., hydrolysis by β-lactamases) using Michaelis-Menten parameters (Km, Vmax) derived from enzyme assays .

Q. What strategies resolve contradictions in this compound bioavailability data across preclinical models?

Methodological Answer:

  • Data Triangulation: Replicate studies in multiple animal models (e.g., rodents, canines) with controlled diets and microbiota profiles. Use population pharmacokinetic (PopPK) modeling to account for interspecies variability .
  • Statistical Reconciliation: Apply Bayesian hierarchical models to integrate conflicting datasets and identify covariates (e.g., protein binding, renal clearance) driving discrepancies .

Q. How to optimize experimental workflows for detecting low-abundance this compound metabolites in complex matrices?

Methodological Answer:

  • Enrichment Techniques: Use immunocapture beads or molecularly imprinted polymers (MIPs) to isolate metabolites. Pair with tandem MS/MS fragmentation and database mining (e.g., MetFrag, GNPS) for structural elucidation .
  • Data-Independent Acquisition (DIA): Implement SWATH-MS to fragment all ions within predefined m/z windows, enabling retrospective analysis of untargeted metabolites .

Q. What computational approaches predict deuterium-related isotopic interference in this compound bioanalytical assays?

Methodological Answer:

  • In Silico Simulation: Use software like MassHunter or Skyline to model isotopic distributions and assess overlaps with matrix components. Adjust collision energy in MS/MS to minimize interference .
  • Machine Learning: Train algorithms on historical LC-MS data to flag potential isotopic overlaps and optimize MRM transitions .

Q. How to integrate this compound into multimodal studies investigating antibiotic resistance mechanisms?

Methodological Answer:

  • Transcriptomic Correlation: Combine LC-MS quantification of this compound with RNA-seq data from treated bacterial cultures. Use pathway analysis (e.g., KEGG, GO) to link drug exposure to resistance gene upregulation .
  • Rescue Experiments: Co-administer this compound with β-lactamase inhibitors (e.g., clavulanic acid) and measure synergy via checkerboard assays or time-kill curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.